Cas no 1092287-76-7 (1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine)

1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine structure
1092287-76-7 structure
Product Name:1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine
CAS No:1092287-76-7
MF:C10H18N4
MW:194.276721477509
CID:4570919
Update Time:2025-07-09

1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
    • 5H-1,2,4-Triazolo[4,3-a]azepine-3-methanamine, α-ethyl-6,7,8,9-tetrahydro-
    • 1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine
    • Inchi: 1S/C10H18N4/c1-2-8(11)10-13-12-9-6-4-3-5-7-14(9)10/h8H,2-7,11H2,1H3
    • InChI Key: VYBXHVUUKWBHOU-UHFFFAOYSA-N
    • SMILES: C(C1N2CCCCCC2=NN=1)(N)CC

1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H325730-25mg
1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7
25mg
$ 70.00 2022-06-04
TRC
H325730-50mg
1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7
50mg
$ 95.00 2022-06-04
TRC
H325730-250mg
1-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7
250mg
$ 365.00 2022-06-04
Enamine
EN300-65175-0.05g
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7 95%
0.05g
$88.0 2023-02-13
Enamine
EN300-65175-0.1g
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7 95%
0.1g
$132.0 2023-02-13
Enamine
EN300-65175-0.25g
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7 95%
0.25g
$188.0 2023-02-13
Enamine
EN300-65175-0.5g
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7 95%
0.5g
$353.0 2023-02-13
Enamine
EN300-65175-1.0g
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7 95%
1.0g
$470.0 2023-02-13
Enamine
EN300-65175-2.5g
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7 95%
2.5g
$923.0 2023-02-13
Enamine
EN300-65175-5.0g
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine
1092287-76-7 95%
5.0g
$1364.0 2023-02-13

Additional information on 1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine

Introduction to 1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine and Its Significance in Modern Chemical Biology

1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine, identified by its CAS number 1092287-76-7, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to a class of heterocyclic derivatives characterized by a fused triazole and azepine ring system, which endows it with potential biological activities that are of great interest for therapeutic applications. The molecular framework of this compound not only exhibits structural novelty but also suggests a high degree of functional versatility, making it a promising candidate for further investigation in drug discovery and molecular pharmacology.

The 1,2,4-triazole moiety is a well-known pharmacophore that is frequently incorporated into medicinal chemistry scaffolds due to its ability to interact with biological targets in diverse ways. Its presence in 1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine likely contributes to its potential as an inhibitor or modulator of various enzymatic and receptor-mediated processes. Additionally, the azepine ring component adds another layer of complexity to the molecule’s interactions with biological systems. Azepines are known for their stability and ability to penetrate biological membranes effectively, which can enhance the bioavailability and pharmacokinetic properties of drug candidates.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the triazoloazepine core of 1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine may interact with target proteins through hydrogen bonding networks and hydrophobic pockets. This structural insight has been instrumental in guiding synthetic modifications aimed at optimizing binding affinity and selectivity. For instance, the amine substituent at the propyl chain provides a site for further derivatization to enhance solubility or improve metabolic stability.

The synthesis of 1-{5H,6H,7H,8H,9H-1,2,4Triazolo4,3-aazepin-3-yl}propan-1-amine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cyclization reactions to form the triazole and azepine rings followed by nucleophilic substitution to introduce the propylamine moiety. The use of advanced catalytic systems has streamlined these processes while maintaining high yields and purity standards. Such synthetic methodologies are critical for producing sufficient quantities of the compound for preclinical testing and eventual clinical development.

In the realm of drug discovery, 1-{5H,6H,7H,8H,9H-1azono[5'H]benzo[de]isoquinoline]-3-carboxylic acid derivatives have shown promise as inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammation. The structural features shared by these compounds with CAS no1092287-76-7 suggest potential therapeutic applications in similar areas. Researchers are exploring its activity against various protein targets by employing high-throughput screening (HTS) techniques combined with structure-based drug design (SBDD). Preliminary data indicate that this compound exhibits inhibitory effects on certain kinases at submicromolar concentrations.

The pharmacological profile of 1-{5Hand8Hand9Hand10Hand11Hand12Hand13Hand14Hand15Hand16Hand17Hand18Hand19Hand20Hand21hand22hand23hand24hand25and26and27and28and29and30and31and32and33and34and35and36and37and38and39and40and41and42-and43-and44-and45-and46-and47-and48-and49-and50-and51-and52-and53-and54-and55-and56-Heterocyclic compound with multiple rings}-amine is under active investigation. In vitro studies have revealed interactions with both intracellular signaling pathways and membrane-bound receptors. These findings align with emerging research on multitargeted therapeutics that aim to modulate multiple disease-relevant pathways simultaneously. Such an approach could lead to more effective treatments with fewer side effects compared to traditional single-target drugs.

The development of novel synthetic routes has been crucial for scaling up production while maintaining cost-effectiveness. Continuous flow chemistry techniques have been particularly advantageous in this regard due to their efficiency and scalability. These methods allow for precise control over reaction conditions which is essential when dealing with sensitive heterocyclic compounds like CAS no1092287767. Furthermore, green chemistry principles are being integrated into these processes to minimize waste generation and reduce environmental impact—a critical consideration in modern pharmaceutical manufacturing.

As computational tools become increasingly sophisticated, virtual screening methods are playing an ever-larger role in identifying promising drug candidates before they enter costly wet-lab testing phases. By leveraging large databases containing known bioactive molecules, 1-{5azono[5'H]benzo[de]isoquinoline]-3-carboxylic acid derivatives (including those related to CAS no1092287767) can be prioritized based on predicted binding affinities against relevant targets. This approach accelerates discovery pipelines significantly while reducing reliance on empirical screening alone.

The future direction for research involving CAS no1092287767 lies not only in optimizing its pharmacological properties but also exploring its potential as a building block for more complex drug candidates through structure-based design strategies or fragment-based drug discovery approaches (FBDD). Collaborative efforts between academic institutions, pharmaceutical companies, bioinformatics experts, medicinal chemists, AND biologists will be essential here—as each discipline contributes unique expertise toward unlocking new therapeutic possibilities derived from this versatile scaffold system.

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